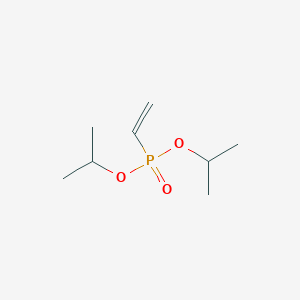
Diisopropyl vinylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl vinylphosphonate is an organophosphorus compound that contains a vinyl group attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropyl vinylphosphonate can be synthesized through various methods. One common method involves the reaction of vinylphosphonic acid with isopropyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 80°C . Another method involves the free-radical polymerization of vinylphosphonic acid in different solvents, using bromotrichloromethane as a chain transfer agent to control the molecular weight of the resulting polymer .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl vinylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an alkyl group.
Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alkylphosphonates.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diisopropyl vinylphosphonate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diisopropyl vinylphosphonate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long chains that contribute to the material’s properties. The phosphonate moiety can interact with metal ions, enhancing the compound’s flame retardant properties .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl vinylphosphonate
- Dimethyl vinylphosphonate
- Vinylphosphonic acid
Comparison
Diisopropyl vinylphosphonate is unique due to its specific isopropyl groups, which impart distinct chemical and physical properties compared to its analogs. For example, diethyl vinylphosphonate and dimethyl vinylphosphonate have different solubility and reactivity profiles due to their varying alkyl groups .
Propiedades
Número CAS |
4472-27-9 |
|---|---|
Fórmula molecular |
C8H17O3P |
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
2-[ethenyl(propan-2-yloxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H17O3P/c1-6-12(9,10-7(2)3)11-8(4)5/h6-8H,1H2,2-5H3 |
Clave InChI |
SIXWLMJAXPTYJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C=C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
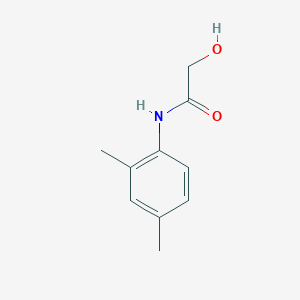
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
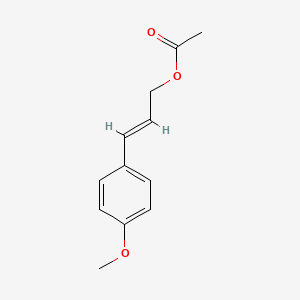
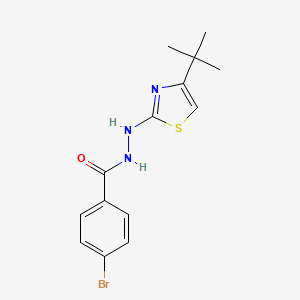
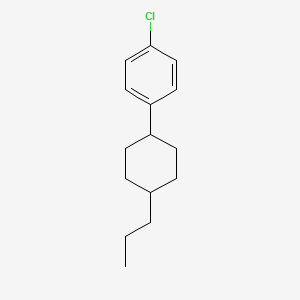
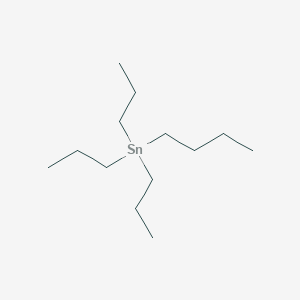
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
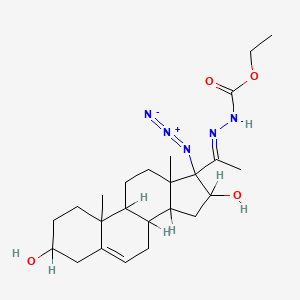
![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)
